N-[4-(acetylsulfamoyl)phenyl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide
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Overview
Description
N-[4-(acetylsulfamoyl)phenyl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core, an acetylsulfamoyl group, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylsulfamoyl)phenyl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylsulfamoyl)phenyl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.
Scientific Research Applications
N-[4-(acetylsulfamoyl)phenyl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(acetylsulfamoyl)phenyl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[4-(acetylsulfamoyl)phenyl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide is unique due to its specific combination of functional groups and its potential applications in various scientific fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C26H23N3O4S |
---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C26H23N3O4S/c1-16-8-9-19(14-17(16)2)25-15-23(22-6-4-5-7-24(22)28-25)26(31)27-20-10-12-21(13-11-20)34(32,33)29-18(3)30/h4-15H,1-3H3,(H,27,31)(H,29,30) |
InChI Key |
BBDHMEKHVATHQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC(=O)C)C |
Origin of Product |
United States |
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